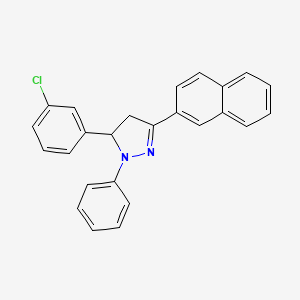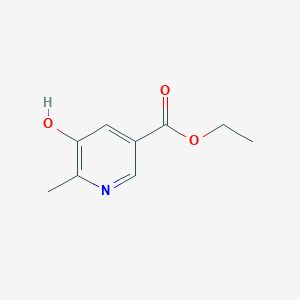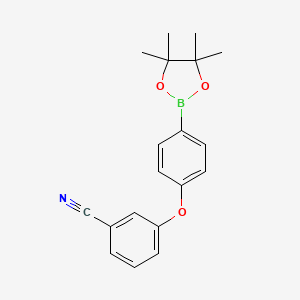![molecular formula C6H5F2NOS B3035609 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate CAS No. 338393-39-8](/img/structure/B3035609.png)
2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate
説明
Synthesis Analysis
The synthesis of compounds similar to 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate has been discussed in various studies. For instance, a nickel-catalyzed reductive 2-pyridination of aryl iodides with difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H) via selective C(sp2)–S bond cleavage of the sulfone has been demonstrated . Another study describes a robust carbonyl gem-difluoroolefination reagent, difluoromethyl 2-pyridyl sulfone (2-PySO2CF2H), which could be relevant to the synthesis of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate .科学的研究の応用
Medicinal Chemistry and Drug Design
The incorporation of fluorine atoms or fluorinated functional groups significantly impacts the physical, chemical, and biological properties of molecules. The -CHF₂ group, found in our compound, has garnered attention due to its bioisosteric relationship with carbonyl or oxygen atoms. Researchers have explored its potential as a lipophilic bioisostere, influencing intramolecular interactions and conformational preferences. In drug design, the difluoromethylene linkage serves as an attractive structural motif, offering novel possibilities for bioactive compounds .
Agrochemistry and Pesticide Development
The -CHF₂ group’s unique properties extend to agrochemical applications. By introducing this moiety into heteroaromatic molecules, researchers aim to enhance the efficacy of pesticides. The bioisosteric relationship with other functional groups allows for innovative pesticide design, potentially improving crop protection and yield .
Materials Science and Surface Modification
Surface modification plays a crucial role in materials science. The -CHF₂ group’s lipophilicity and hydrogen bond-donating ability make it an intriguing candidate for functionalizing surfaces. Researchers explore its use in coatings, adhesives, and other materials to enhance properties like water repellency, chemical resistance, and adhesion .
Catalysis and Organic Synthesis
Difluoromethylation reactions have gained prominence in organic synthesis. Researchers have developed methods for introducing the -CHF₂ group into various substrates, enabling the synthesis of complex molecules. These reactions often rely on lithiated bases and electrophilic trapping, leading to diverse difluoroalkylated products .
Fluorine-Containing Building Blocks
Our compound provides a valuable building block for constructing more elaborate fluorinated molecules. By selectively functionalizing the -CHF₂ group, chemists can access a library of difluoroalkylated pyridines. These intermediates serve as versatile starting materials for further synthetic transformations .
Bioisosteric Replacement Strategies
In drug discovery, bioisosteric replacements aim to improve drug properties while maintaining similar interactions with biological targets. The -CHF₂ group’s resemblance to other functional groups allows for strategic replacements. Researchers explore its use as a bioisostere for hydroxy, sulfanyl, and amino groups, potentially enhancing drug efficacy and safety profiles .
作用機序
Target of Action
The primary target of 2-[(Difluoromethyl)sulfanyl]-1-pyridiniumolate is Methionine–tRNA ligase . This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of methionine to its cognate tRNA molecule .
Mode of Action
It is believed to interact with methionine–trna ligase, potentially altering its function
Biochemical Pathways
Given its target, it may influence the protein synthesis pathway, particularly the process of tRNA aminoacylation . More research is required to fully understand the downstream effects of this interaction.
Result of Action
Given its target, it may influence protein synthesis, potentially leading to changes in cellular function
特性
IUPAC Name |
2-(difluoromethylsulfanyl)-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NOS/c7-6(8)11-5-3-1-2-4-9(5)10/h1-4,6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFNWPPCZUQNIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C(=C1)SC(F)F)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



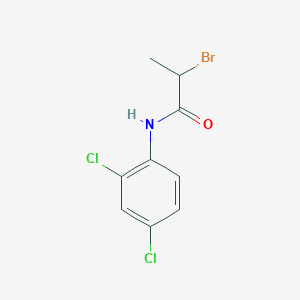
![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)
![6-chloro-1-[(2-chlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B3035530.png)
![4-(6-chloro-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B3035531.png)
![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)

![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)
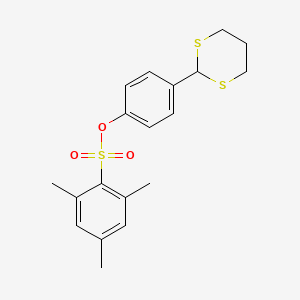

![4-Bromo-2-{[(4-bromo-3-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3035539.png)
![2-{[(3,4-Difluorophenyl)amino]methyl}phenol](/img/structure/B3035541.png)
